![molecular formula C20H12ClN3O4S B2370318 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide CAS No. 391218-47-6](/img/structure/B2370318.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide
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Overview
Description
The compound contains a benzothiazole group, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They are present in many commercially important organic fluorescent materials and have attracted significant research interest in the field of organic light-emitting diodes .
Molecular Structure Analysis
The benzothiazole and chromene ring systems in similar compounds are almost coplanar, with their planes parallel . This planarity can contribute to the compound’s optical properties.Scientific Research Applications
Anticancer Activity
The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit tumor growth. Further investigations into its mechanism of action and specific cancer types are ongoing .
Antioxidant Properties
The presence of the thiazole moiety suggests that this compound may possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Researchers are studying its antioxidant potential and its impact on cellular health .
Antimicrobial Applications
Thiazoles are known for their antimicrobial properties. This compound could be valuable in combating bacterial, fungal, and viral infections. Researchers have tested its efficacy against various pathogens, including bacteria and fungi, to assess its potential as a novel antimicrobial agent .
Anti-Alzheimer’s Potential
Given the increasing prevalence of Alzheimer’s disease, compounds with neuroprotective properties are of great interest. Preliminary studies suggest that this compound may exhibit anti-Alzheimer’s effects. Researchers are investigating its ability to modulate neuroinflammation and protect against neurodegeneration .
Antihypertensive Activity
Thiazoles have been explored as potential antihypertensive agents. This compound’s unique structure may contribute to its ability to regulate blood pressure. Researchers are evaluating its effects on vascular function and hypertension management .
Industrial Applications
Beyond its biological activities, this compound has potential industrial applications. Thiazoles are used in the synthesis of dyes, pigments, and catalysts. Researchers are exploring its role in these areas, aiming for sustainable and efficient processes .
Mechanism of Action
Target of Action
The compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide, has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can inhibit theCOX-1 enzyme . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in the inflammatory response .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit thecyclooxygenase (COX) pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain .
Pharmacokinetics
The compound’sinhibitory concentrations have been compared with standard reference drugs , suggesting that it may have favorable bioavailability.
Result of Action
The compound has shown significant anti-inflammatory activity . Specifically, it has demonstrated excellent COX-2 selectivity index values and has shown inhibition of albumin denaturation . These results suggest that the compound may have potential therapeutic applications in conditions characterized by inflammation.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S/c21-15-7-6-12(24(27)28)10-13(15)19(26)22-11-5-8-17(25)14(9-11)20-23-16-3-1-2-4-18(16)29-20/h1-10,25H,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMFTMBECVEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide |
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